![molecular formula C17H11BrN4O5 B11710593 (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound that features a furan ring substituted with a bromophenyl group and a hydrazine moiety linked to a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is C17H13BrN2O4, with a molecular weight of approximately 396.20 g/mol. The compound features a furan ring, bromophenyl group, and dinitrophenyl hydrazine moiety, which contribute to its reactivity and biological properties.
Medicinal Chemistry
The compound has shown promise in various biological activities, including:
- Antimicrobial Activity : Studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. The presence of the bromophenyl and dinitrophenyl groups may enhance the compound's efficacy against bacterial strains .
- Anticancer Properties : Research has suggested that compounds with similar structures can induce apoptosis in cancer cells. The hydrazone linkage is known to interact with biological targets, potentially leading to anticancer effects .
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to reduce inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .
Material Science
The unique structural characteristics of this compound make it suitable for applications in:
- Organic Electronics : Compounds containing furan and phenyl groups are often explored for their electronic properties. This compound could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to its conjugated structure .
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymeric materials with tailored properties for specific applications .
Analytical Chemistry
The compound's distinct chemical structure allows it to be used as a reagent or probe in various analytical techniques:
- Spectroscopic Analysis : Its unique absorption characteristics can be exploited in UV-Vis spectroscopy for quantitative analysis of other compounds or environmental samples .
- Chromatography : The compound may also be employed as a stationary phase or derivatizing agent in chromatographic techniques for the separation and identification of complex mixtures .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various hydrazone derivatives, including this compound, revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, highlighting the compound's potential as an antimicrobial agent.
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 32 | Moderate |
This compound | 16 | Strong |
Compound B | 64 | Weak |
Case Study 2: Anticancer Activity Evaluation
In vitro studies on cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased sub-G1 population after treatment with this compound.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis |
MCF7 | 15 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenethyl alcohol
- 2-Fluorodeschloroketamine
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
Uniqueness
What sets (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine apart from these similar compounds is its unique combination of a furan ring, bromophenyl group, and dinitrophenylhydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is a hydrazone derivative notable for its unique structural features, including a furan ring and a dinitrophenyl moiety. These structural components suggest potential biological activities that merit detailed investigation. This article synthesizes existing research findings related to the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C17H13BrN2O2
- Molecular Weight : 373.20 g/mol
- IUPAC Name : this compound
This compound features:
- A furan ring which is known for its versatile reactivity and biological significance.
- A bromophenyl group , which can enhance lipophilicity and biological interactions.
- A dinitrophenyl moiety , often associated with significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Compounds containing furan and hydrazine derivatives have shown antimicrobial activity against various bacterial strains. For instance, studies indicate that related furan derivatives possess potent antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Activity : The dinitrophenyl component is often linked to anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
- Receptor Modulation : Binding to cellular receptors can trigger signaling pathways that influence cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain hydrazone derivatives are known to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
Several studies have explored the biological activity of similar compounds:
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various furan derivatives, including those structurally related to the target compound. Results indicated broad-spectrum activity against multiple strains of bacteria, outperforming traditional antibiotics like streptomycin .
Study 2: Anticancer Potential
Research on hydrazone derivatives highlighted their ability to induce apoptosis in cancer cell lines through ROS generation. The study found that these compounds could significantly reduce cell viability in vitro .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-bromophenyl)-furan-2-carbaldehyde | Furan ring, bromophenyl group | Antimicrobial |
2-(2,4-dinitrophenyl)hydrazine | Dinitrophenyl group | Anticancer |
3-Amino-5-(4-bromophenyl)-furan | Amino substitution on furan | Antimicrobial, anti-inflammatory |
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes for preparing (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a condensation reaction between 2-(2,4-dinitrophenyl)hydrazine and a substituted furfural derivative (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde). Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) is preferred due to their polarity, which facilitates imine bond formation.
- Catalysis : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) can accelerate the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Yield optimization : Reaction time (12–24 hr) and temperature (60–80°C) must be balanced to avoid side products like over-oxidized derivatives .
Q. Q2. How can the structural identity of this compound be confirmed, and what analytical techniques are critical for characterization?
Answer:
- Spectroscopy :
- Mass spectrometry : High-resolution EI-MS or ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during X-ray diffraction studies?
Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or high-flux lab sources to resolve complex hydrazine torsional angles and π-π stacking interactions .
- Refinement challenges :
- Key metrics : Aim for R-factor < 0.05 and data-to-parameter ratio > 10 for reliable bond-length precision (±0.01 Å) .
Q. Q4. How do spectroscopic data contradictions (e.g., NMR vs. IR) inform mechanistic insights into tautomerism or isomerization?
Answer:
- Case study : Discrepancies between NMR (single hydrazone form) and IR (multiple C=N signals) suggest tautomeric equilibria in solution.
- Methodology :
- Implications : Tautomer stability affects reactivity in subsequent reactions (e.g., nucleophilic additions) .
Q. Q5. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?
Answer:
- In vitro assays :
- Antimicrobial : Use broth microdilution (MIC values against S. aureus, E. coli) with controls (e.g., ciprofloxacin) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination; compare to cisplatin .
- Structure-activity relationships (SAR) :
Q. Q6. How can computational modeling predict the compound’s reactivity in complex reactions, such as nucleophilic substitutions or cycloadditions?
Answer:
- Software tools : Gaussian (DFT), ORCA (mechanistic pathways), or AutoDock (docking studies) .
- Key parameters :
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
Q. Data Contradiction and Resolution
Q. Q7. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
Answer:
- Common causes : Solvent effects (PCM models vs. experimental polarity) or aggregation-induced shifts.
- Mitigation :
- Case example : A 10 nm redshift in experimental vs. calculated λmax may indicate π-stacking not accounted for in gas-phase simulations .
Q. Q8. What experimental controls are critical when studying the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability :
- Thermal stability :
Properties
Molecular Formula |
C17H11BrN4O5 |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H11BrN4O5/c18-12-3-1-11(2-4-12)17-8-6-14(27-17)10-19-20-15-7-5-13(21(23)24)9-16(15)22(25)26/h1-10,20H/b19-10+ |
InChI Key |
OHYNXHHHYRMDMN-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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